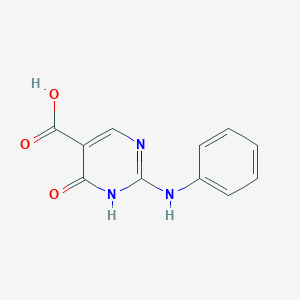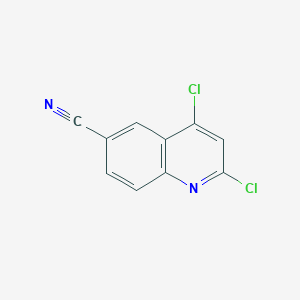
2,4-Dichloroquinoline-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloroquinoline-6-carbonitrile (DCQC) is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. It is a heterocyclic compound that contains two chlorine atoms, a cyano group, and a quinoline ring system. DCQC has been widely used in the field of medicinal chemistry due to its unique properties, including its ability to act as a potent antitumor agent.
Applications De Recherche Scientifique
2,4-Dichloroquinoline-6-carbonitrile has been extensively studied for its potential use as an antitumor agent. Studies have shown that 2,4-Dichloroquinoline-6-carbonitrile exhibits potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, 2,4-Dichloroquinoline-6-carbonitrile has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention and treatment of cancer.
Mécanisme D'action
The mechanism of action of 2,4-Dichloroquinoline-6-carbonitrile in cancer cells involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2,4-Dichloroquinoline-6-carbonitrile binds to the DNA-topoisomerase II complex, preventing the enzyme from completing its function and leading to DNA damage and cell death.
Effets Biochimiques Et Physiologiques
2,4-Dichloroquinoline-6-carbonitrile has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, 2,4-Dichloroquinoline-6-carbonitrile has been shown to exhibit antimicrobial activity against a variety of bacteria and fungi. Additionally, 2,4-Dichloroquinoline-6-carbonitrile has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dichloroquinoline-6-carbonitrile has several advantages for lab experiments, including its high potency and selectivity for cancer cells, making it an ideal candidate for drug development. However, 2,4-Dichloroquinoline-6-carbonitrile also has some limitations, including its low solubility in water, which can limit its bioavailability and effectiveness.
Orientations Futures
There are several future directions for research on 2,4-Dichloroquinoline-6-carbonitrile. One potential area of research is the development of 2,4-Dichloroquinoline-6-carbonitrile analogs with improved solubility and bioavailability. Additionally, further studies are needed to better understand the mechanism of action of 2,4-Dichloroquinoline-6-carbonitrile and its potential use in combination with other cancer therapies. Finally, research is needed to explore the potential use of 2,4-Dichloroquinoline-6-carbonitrile in the treatment of other diseases, such as inflammatory and infectious diseases.
Conclusion:
In conclusion, 2,4-Dichloroquinoline-6-carbonitrile is a chemical compound with a diverse range of scientific research applications, including its potential use as an antitumor agent and its antimicrobial and anti-inflammatory properties. The synthesis of 2,4-Dichloroquinoline-6-carbonitrile involves the reaction between 2,4-dichloroaniline and malononitrile in the presence of a base catalyst. 2,4-Dichloroquinoline-6-carbonitrile has several advantages for lab experiments, including its high potency and selectivity for cancer cells, but also has some limitations, including its low solubility in water. Future research on 2,4-Dichloroquinoline-6-carbonitrile should focus on the development of analogs with improved solubility and bioavailability, the mechanism of action, and its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 2,4-Dichloroquinoline-6-carbonitrile involves the reaction between 2,4-dichloroaniline and malononitrile in the presence of a base catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of 2,4-Dichloroquinoline-6-carbonitrile. The yield of the reaction can be improved through optimization of the reaction conditions, such as temperature, solvent, and catalyst concentration.
Propriétés
Numéro CAS |
150453-93-3 |
|---|---|
Nom du produit |
2,4-Dichloroquinoline-6-carbonitrile |
Formule moléculaire |
C10H4Cl2N2 |
Poids moléculaire |
223.05 g/mol |
Nom IUPAC |
2,4-dichloroquinoline-6-carbonitrile |
InChI |
InChI=1S/C10H4Cl2N2/c11-8-4-10(12)14-9-2-1-6(5-13)3-7(8)9/h1-4H |
Clé InChI |
WVFMAVUHEYKGLE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C#N)C(=CC(=N2)Cl)Cl |
SMILES canonique |
C1=CC2=C(C=C1C#N)C(=CC(=N2)Cl)Cl |
Synonymes |
2,4-dichloroquinoline-6-carbonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,3R,4S,5R,6R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B179894.png)
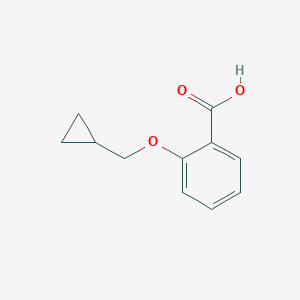
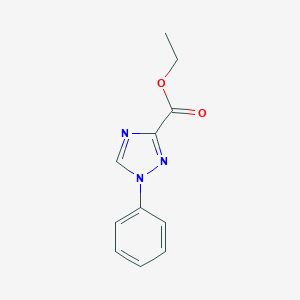
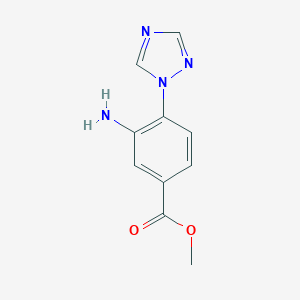
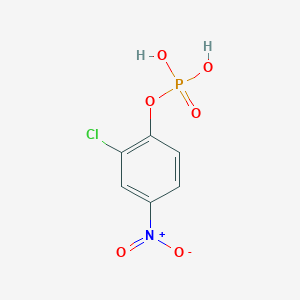
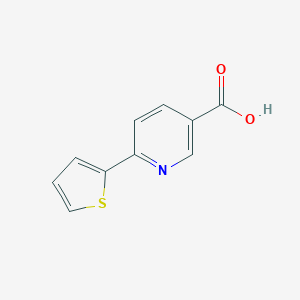
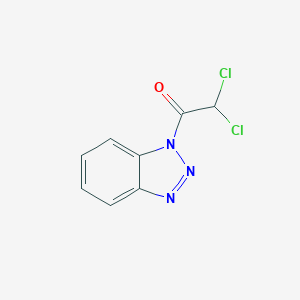

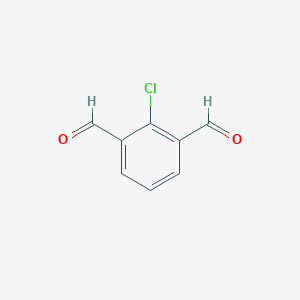
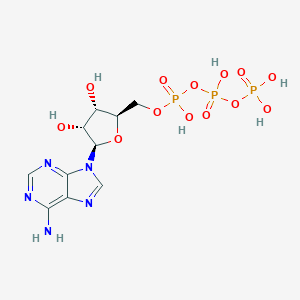
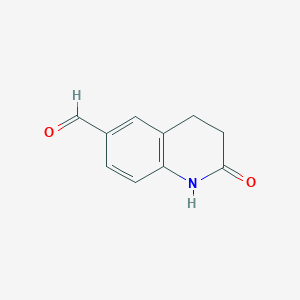
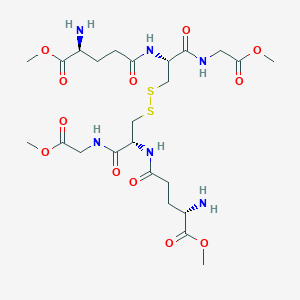
![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate](/img/structure/B179916.png)
